molecular formula C10H12N2S B7456262 N-(1,3-benzothiazol-2-ylmethyl)ethanamine

N-(1,3-benzothiazol-2-ylmethyl)ethanamine

Cat. No. B7456262
M. Wt: 192.28 g/mol
InChI Key: OUUTVQZXUGRAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-ylmethyl)ethanamine, commonly known as BTA, is a chemical compound with potential applications in scientific research. It is a member of the benzothiazole family of compounds and is known to have bioactive properties.

Mechanism of Action

The mechanism of action of BTA is not fully understood. However, it is believed that BTA binds to metal ions, such as copper, and forms a complex that can induce cell death in cancer cells. This mechanism is thought to be related to the ability of BTA to generate reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
BTA has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, BTA has also been found to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. However, one limitation of using BTA is its potential toxicity. Studies have shown that BTA can induce cell death in healthy cells as well as cancer cells, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research on BTA. One area of interest is the development of new anti-cancer therapies based on BTA. Researchers could investigate the mechanism of action of BTA in more detail, with the aim of developing more targeted cancer therapies.
Another potential future direction is the development of new fluorescent probes based on BTA. Researchers could investigate the use of BTA as a probe for other metal ions, or develop new probes based on the structure of BTA.
Conclusion
In conclusion, BTA is a chemical compound with potential applications in scientific research. Its ability to selectively bind to copper ions makes it a useful tool for detecting copper in biological samples, while its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand the mechanism of action of BTA and to develop more targeted and effective therapies based on this compound.

Synthesis Methods

The synthesis of BTA involves the reaction of 2-aminobenzothiazole with formaldehyde and ethanolamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

BTA has been found to have a range of potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. BTA has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
In addition to its use as a metal ion probe, BTA has also been investigated for its potential as an anti-cancer agent. Studies have shown that BTA can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUTVQZXUGRAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-ylmethyl)ethanamine

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